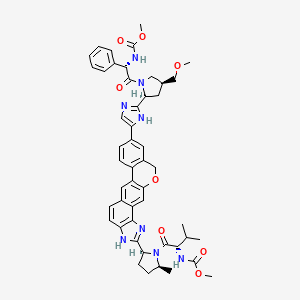
epi-Velpatasvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi-Velpatasvir is a compound closely related to Velpatasvir, a direct-acting antiviral medication used in combination with Sofosbuvir for the treatment of chronic Hepatitis C virus (HCV) infection. Velpatasvir is an NS5A inhibitor, which means it targets the non-structural protein 5A (NS5A) of the HCV, a protein essential for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Velpatasvir involves multiple steps, including the formation of key intermediates and their subsequent coupling. The preparation of Velpatasvir intermediate compounds involves specific reaction conditions, such as the use of solvents, catalysts, and temperature control . The detailed synthetic routes are often proprietary, but they generally involve the formation of the core structure followed by functional group modifications.
Industrial Production Methods
Industrial production of Velpatasvir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The production methods are designed to be scalable and cost-effective, ensuring the availability of the medication for widespread use .
Chemical Reactions Analysis
Types of Reactions
Velpatasvir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving Velpatasvir include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH control .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups can lead to the formation of ketones or aldehydes, while reduction of nitro groups can produce amines .
Scientific Research Applications
Velpatasvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying NS5A inhibitors and their interactions with viral proteins.
Biology: Investigated for its effects on viral replication and its potential use in combination therapies.
Medicine: Primarily used in the treatment of chronic Hepatitis C infection, showing high efficacy across different HCV genotypes
Industry: Employed in the development of antiviral therapies and as a reference compound in pharmaceutical research
Mechanism of Action
Velpatasvir exerts its effects by inhibiting the NS5A protein of the Hepatitis C virus. This protein is crucial for viral replication, assembly, and modulation of host immune responses. By binding to NS5A, Velpatasvir prevents the virus from replicating, thereby reducing the viral load in the patient’s body . The molecular targets include specific domains within the NS5A protein, which are essential for its function .
Comparison with Similar Compounds
Similar Compounds
Ledipasvir: Another NS5A inhibitor used in combination with Sofosbuvir for the treatment of HCV.
Daclatasvir: An NS5A inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ombitasvir: Part of a combination therapy for HCV, targeting the NS5A protein
Uniqueness of Velpatasvir
Velpatasvir stands out due to its pan-genotypic activity, meaning it is effective against all major HCV genotypes. It also has a high barrier to resistance, making it a reliable option for patients who have failed previous therapies . Additionally, Velpatasvir is part of a single-tablet regimen, simplifying the treatment process for patients .
Properties
Molecular Formula |
C49H54N8O8 |
|---|---|
Molecular Weight |
883.0 g/mol |
IUPAC Name |
methyl N-[(1S)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42-/m0/s1 |
InChI Key |
FHCUMDQMBHQXKK-LPXUKQBVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@H](C9=CC=CC=C9)NC(=O)OC)COC |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



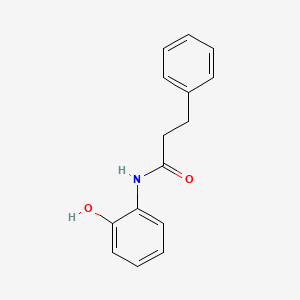
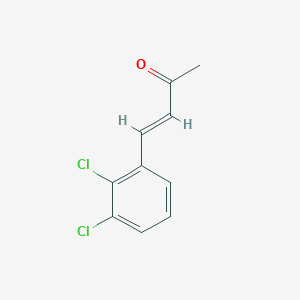
![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)
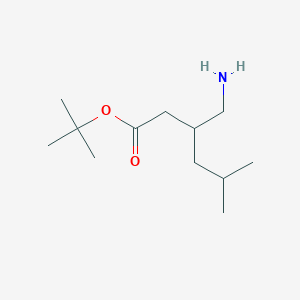
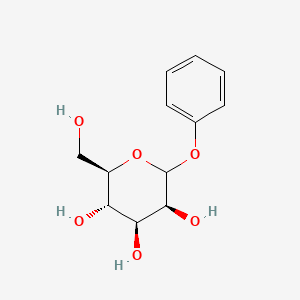
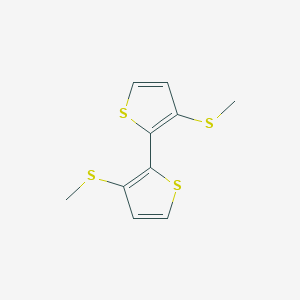
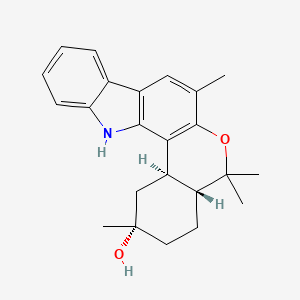
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester](/img/structure/B13436799.png)
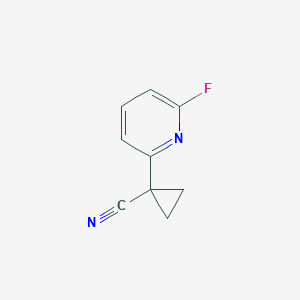
![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
![(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13436808.png)
![methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436813.png)
